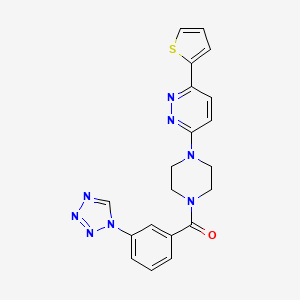

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

The compound “(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a structurally complex molecule featuring a methanone core linked to a 3-(1H-tetrazol-1-yl)phenyl group and a piperazine ring substituted with a pyridazine-thiophene moiety. Its design integrates multiple pharmacophoric elements:

Properties

IUPAC Name |

[3-(tetrazol-1-yl)phenyl]-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N8OS/c29-20(15-3-1-4-16(13-15)28-14-21-24-25-28)27-10-8-26(9-11-27)19-7-6-17(22-23-19)18-5-2-12-30-18/h1-7,12-14H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSBANUCODKCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, each carefully controlled to ensure the correct formation of bonds and functional groups. Starting materials usually include substituted benzenes and various cyclic compounds.

Industrial Production Methods: Industrial synthesis of this compound involves scaling up laboratory methods, often utilizing continuous flow reactors to manage the multistep reactions more efficiently. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions involve agents like sodium borohydride or lithium aluminium hydride, targeting specific functional groups within the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, influenced by the electronic structure of the phenyl and pyridazin rings.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminium hydride

Solvents: Methanol, ethanol, dichloromethane

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of the phenyl or thiophen rings, while reduction may target ketone groups, converting them to alcohols.

Scientific Research Applications

Chemistry: In synthetic chemistry, (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone serves as an intermediate for creating more complex molecules, contributing to the development of novel materials with unique properties.

Biology: Biologically, this compound may interact with various biological pathways due to its structural diversity, offering insights into its potential as a biochemical tool or a therapeutic candidate.

Industry: In industrial applications, it may be used in the production of advanced polymers or as a component in specialized coatings or adhesives, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action for (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may function as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic activity. Its multiple aromatic rings and heteroatoms could facilitate interactions with DNA or proteins, altering cellular pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Unlike sulfonyl-piperazine derivatives , the target lacks electronegative substituents, which may enhance blood-brain barrier permeability.

Compounds with Thiophene and Pyridazine Groups

Thiophene and pyridazine are critical for electronic modulation and target affinity:

Table 2: Heterocyclic Substituent Impact

Key Observations :

- The target’s pyridazine provides a planar, electron-deficient system, favoring interactions with enzymes like kinases or GPCRs.

Methanone Derivatives in Medicinal Chemistry

Methanone derivatives are valued for their conformational rigidity and synthetic versatility:

Table 3: Methanone Core Modifications

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of 422.51 g/mol. The structure features a tetrazole ring, which is known for its diverse biological activities, along with a piperazine moiety that contributes to its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of antimicrobial , antitumor , and central nervous system (CNS) effects . Below are detailed findings from various studies:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of tetrazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 32 µg/mL |

| 2 | E. coli | 16 µg/mL |

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism may involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| A549 | 20.3 | Cell cycle arrest at G2/M phase |

CNS Activity

Research into the CNS activity of this compound suggests potential anxiolytic effects. In animal models, it demonstrated reduced anxiety-like behavior in elevated plus maze tests, indicating its potential utility in treating anxiety disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published by , a series of tetrazole derivatives were synthesized and tested for their antimicrobial activity. Among these, the compound exhibited notable efficacy against both gram-positive and gram-negative bacteria, suggesting that modifications to the tetrazole structure can enhance antimicrobial properties.

Case Study 2: Antitumor Mechanism

A detailed investigation into the antitumor mechanism was conducted by . The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways and increased levels of reactive oxygen species (ROS), leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.